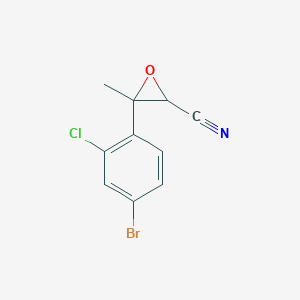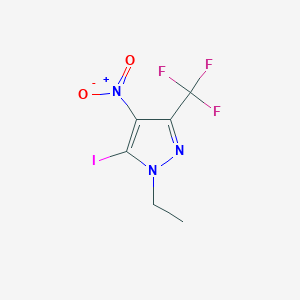
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, an iodine atom, a nitro group, and a trifluoromethyl group attached to the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of Substituents: Subsequent steps involve the introduction of the ethyl, iodine, nitro, and trifluoromethyl groups through various substitution reactions. These steps may include halogenation, nitration, and alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
科学研究应用
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and materials science due to its stability and reactivity.
作用机制
The mechanism of action of 1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Lacks the iodine substituent.
1-Ethyl-5-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Contains a chlorine atom instead of iodine.
1-Ethyl-5-iodo-4-amino-3-(trifluoromethyl)-1H-pyrazole: Contains an amino group instead of a nitro group.
Uniqueness
1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom allows for specific substitution reactions, while the nitro and trifluoromethyl groups contribute to its stability and potential biological effects.
属性
分子式 |
C6H5F3IN3O2 |
|---|---|
分子量 |
335.02 g/mol |
IUPAC 名称 |
1-ethyl-5-iodo-4-nitro-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H5F3IN3O2/c1-2-12-5(10)3(13(14)15)4(11-12)6(7,8)9/h2H2,1H3 |
InChI 键 |
KOIZOADUGARKHI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




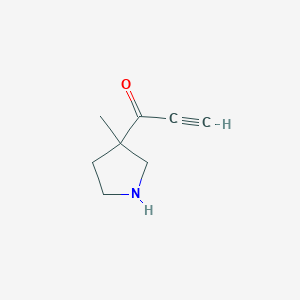


![Bicyclo[6.1.0]nonan-4-amine](/img/structure/B13183634.png)
![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
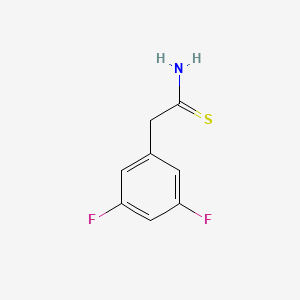
![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
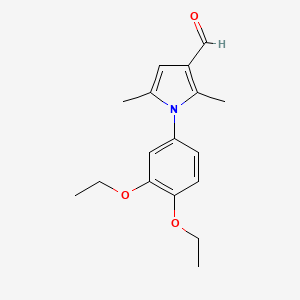
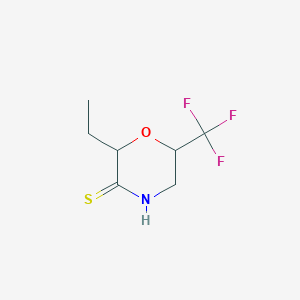
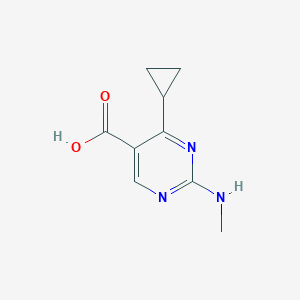
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
